Triethylene glycol dinitrate

Vue d'ensemble

Description

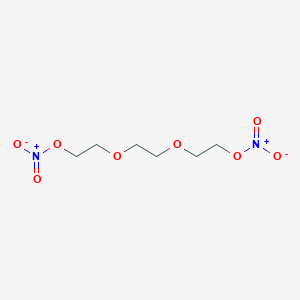

Triethylene glycol dinitrate is a nitrated alcohol ester of triethylene glycol. It is a pale yellow oily liquid with the chemical formula C₆H₁₂N₂O₈ and a molar mass of 240.168 g/mol . This compound is primarily used as an energetic plasticizer in explosives and propellants .

Méthodes De Préparation

Triethylene glycol dinitrate is synthesized through the nitration of triethylene glycol. The process involves the reaction of triethylene glycol with a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process . Industrial production methods are similar to those used for other nitrate esters, involving the use of mixed acid nitration and careful control of reaction conditions to ensure safety and product purity .

Analyse Des Réactions Chimiques

Triethylene glycol dinitrate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to various oxidation products, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions can convert this compound back to triethylene glycol or other reduced forms.

Substitution: In substitution reactions, the nitrate groups can be replaced by other functional groups under specific conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Explosives and Propellants

TEGDN is primarily utilized as an energetic plasticizer in explosives formulations. Its role enhances the performance and stability of materials like dynamite and composite propellants. The compound is considered a safer alternative to nitroglycerin due to its lower volatility and improved stability, making it suitable for military and aerospace applications.

Comparison of Nitrate Esters in Explosives:

| Compound | Structure Type | Primary Use | Stability |

|---|---|---|---|

| Triethylene Glycol Dinitrate | Ether Nitrate | Explosive Plasticizer | Moderate |

| Nitroglycerin | Trinitrate | Explosive | Less stable |

| Diethylene Glycol Dinitrate | Dinitrate | Explosive | Moderate |

| Trimethylolethane Trinitrate | Trinitrate | Propellant | Moderate |

Thermal Stability Studies

Research has shown that TEGDN exhibits unique thermal decomposition kinetics, which are influenced by pressure changes. Understanding these kinetics is crucial for improving safety measures during handling and storage, as well as optimizing its use in propellant formulations .

Biological Effects Research

Although limited, studies on the biological effects of TEGDN have been conducted to evaluate its potential impacts on cellular processes due to its nitrate ester structure. This research is essential for assessing safety protocols for workers handling this compound in industrial settings .

Case Study 1: Military Applications

A study highlighted the use of TEGDN as a replacement for nitroglycerin in military propellant formulations. The introduction of TEGDN into explosive compositions was noted to improve health, stability, and storage considerations compared to traditional nitroglycerin-based formulations. This shift was driven by concerns over the volatility and sensitivity of nitroglycerin .

Case Study 2: Thermal Decomposition Analysis

A detailed investigation into the thermal decomposition of TEGDN revealed significant insights into its stability under varying conditions. The study employed temperature-programmed methods to analyze kinetic parameters, contributing valuable data for safe application in explosive materials .

Mécanisme D'action

The mechanism of action of triethylene glycol dinitrate involves the release of nitrogen oxides upon decomposition. These nitrogen oxides can act as oxidizing agents, facilitating the combustion process in propellants and explosives. The molecular targets and pathways involved include the interaction with nitrocellulose and other energetic materials to enhance their plasticity and stability .

Comparaison Avec Des Composés Similaires

Triethylene glycol dinitrate is similar to other nitrate esters such as:

- Ethylene glycol dinitrate

- Diethylene glycol dinitrate

- Trimethylolethane trinitrate

Compared to these compounds, this compound has lower volatility and better plasticizing ability towards nitrocellulose . Its thermal stability is higher than that of nitroglycerin, making it a preferred choice in certain applications .

Activité Biologique

Triethylene glycol dinitrate (TEGDN) is an ether, nitrated alcohol ester derived from triethylene glycol. It is primarily utilized as an energetic plasticizer in explosives and propellant formulations, serving as a potential replacement for nitroglycerin due to its favorable properties such as lower volatility and enhanced safety profiles. This article delves into the biological activity of TEGDN, encompassing its metabolism, toxicity, and environmental impact based on diverse research findings.

TEGDN is characterized by its pale yellow oily liquid form and is noted for its high solubility in water (7,430 mg/L at 25°C) and low log Kow value (0.79), indicating significant mobility in soil environments . Its applications extend beyond military usage to include potential roles in various industrial formulations.

Metabolism

The metabolic pathway of TEGDN resembles that of other nitrate esters. Upon exposure, TEGDN undergoes hydrolysis and degradation, leading to the formation of metabolites such as ethylene glycol mononitrate (EGMN) and inorganic nitrite. In vitro studies have demonstrated that TEGDN can liberate inorganic nitrite from blood, which is subsequently oxidized to nitrate . The metabolic fate of TEGDN in vivo indicates that a substantial portion is excreted as inorganic nitrate, with minimal intact TEGDN recovered in urine .

Toxicological Effects

Research has highlighted several toxicological effects associated with TEGDN exposure:

- Acute Toxicity : Experiments involving rats have shown that TEGDN exhibits mild acute toxicity, with observed effects on body weight and organ weights after exposure . The approximate lethal dose has been studied, indicating that while it poses risks, these are lower compared to traditional nitrated compounds like nitroglycerin.

- Cytotoxicity : Studies have reported that TEGDN can induce cytotoxic effects in various cell lines. For instance, it has been shown to affect hepatic cytochrome P-450 concentrations and alter enzyme activities related to detoxification processes .

- Central Nervous System Effects : There is evidence suggesting that TEGDN may depress central nervous system activity, potentially leading to neurological outcomes upon significant exposure .

Environmental Impact

The environmental fate of TEGDN has been investigated to assess its degradation potential and bioaccumulation risk. Key findings include:

- Degradation Kinetics : TEGDN exhibits slow degradation rates in sterile soils under aerobic conditions, with hydrolysis being notably sluggish. Photolysis has been identified as a more rapid degradation pathway, yielding products such as nitrate and formaldehyde .

- Bioaccumulation Potential : Given its high water solubility and low adsorption coefficients (Kd values ranging from 0.09 to 0.78 L/kg), TEGDN is expected to have low bioaccumulation potential in aquatic environments .

Case Study 1: Toxicological Assessment in Animal Models

A study conducted on rats evaluated the acute and subacute toxicity of TEGDN through various routes of administration (oral, dermal, inhalation). Results indicated a transient increase in methemoglobin levels but no significant long-term adverse effects on hematopoiesis or hepatic function were observed . This study underscores the need for further research into chronic exposure effects.

Case Study 2: Environmental Fate Analysis

Research analyzing the environmental behavior of TEGDN revealed that while it is mobile in soils, its persistence is relatively low due to photolytic degradation. The formation of photoproducts such as glyoxal and glycolaldehyde was documented, highlighting the compound's potential environmental implications .

Summary Table of Key Findings

| Characteristic | Value/Observation |

|---|---|

| Chemical Form | Pale yellow oily liquid |

| Water Solubility | 7,430 mg/L at 25°C |

| Log Kow | 0.79 |

| Acute Toxicity | Mild; affects body weight and organ weights |

| Metabolites | Inorganic nitrite, ethylene glycol mononitrate |

| Degradation Rate | Slow hydrolysis; faster photolysis |

| Environmental Persistence | Low bioaccumulation potential |

Propriétés

IUPAC Name |

2-[2-(2-nitrooxyethoxy)ethoxy]ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O8/c9-7(10)15-5-3-13-1-2-14-4-6-16-8(11)12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCQZYRSTIRJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO[N+](=O)[O-])OCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051572 | |

| Record name | Triethylene glycol dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-22-8 | |

| Record name | Triethylene glycol, dinitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-[(1,2-ethanediyl)bis(oxy)]bis-, 1,1'-dinitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[ethane-1,2-diylbis(oxy)]bisethyl dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL DINITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X99UD6JTA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.